VU0029251

Description

Properties

IUPAC Name |

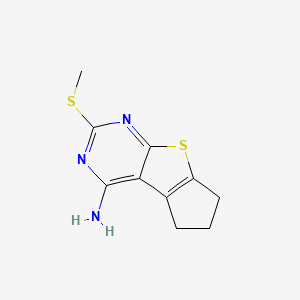

10-methylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S2/c1-14-10-12-8(11)7-5-3-2-4-6(5)15-9(7)13-10/h2-4H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDBZCKBRCTSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C3=C(CCC3)SC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Allosteric Modulation of mGluR5 by VU0029251: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of VU0029251, a notable allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This document compiles quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action

This compound is characterized as a partial negative allosteric modulator (NAM) of the mGluR5.[1] Unlike competitive antagonists that bind to the orthosteric site (the same site as the endogenous ligand, glutamate), allosteric modulators bind to a distinct, topographically separate site on the receptor. This binding event induces a conformational change in the receptor that modulates the affinity and/or efficacy of the orthosteric ligand.

As a negative allosteric modulator, this compound decreases the receptor's response to glutamate. The "partial" nature of its antagonism is a key feature, suggesting that even at saturating concentrations, it does not completely abolish the glutamate-induced response.[2] This is in contrast to a full NAM, which would fully inhibit the receptor's function. Furthermore, this compound has been described as a partially competitive modulator concerning the MPEP binding site, a well-characterized allosteric site on mGluR5.[3] This indicates that its binding site may overlap with or be conformationally coupled to the MPEP site.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the interaction of this compound and other reference compounds with mGluR5.

| Compound | Modality | Ki (μM) | IC50 (μM) | Reference(s) |

| This compound | Partial Negative Allosteric Modulator | 1.07 | 1.7 | [1] |

| MPEP | Negative Allosteric Modulator | 0.016 | - | [4] |

| MTEP | Negative Allosteric Modulator | 0.042 | - | [4] |

Table 1: In Vitro Potency of mGluR5 Allosteric Modulators. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are crucial metrics for quantifying the potency of a modulator. The data presented here are derived from radioligand binding and functional assays, respectively.

Signaling Pathways of mGluR5

The metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.[2][5] Upon activation by glutamate, mGluR5 initiates a cascade of intracellular events, as depicted in the following diagram.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro assays. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

HEK293 cells stably expressing rat mGluR5 are harvested and homogenized in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

-

Protein concentration is determined using a Bradford or BCA protein assay.

-

-

Binding Reaction:

-

The assay is performed in a 96-well plate with a final volume of 200 µL per well.

-

To each well, add:

-

50 µL of assay buffer.

-

50 µL of various concentrations of the unlabeled test compound (this compound).

-

50 µL of a fixed concentration of the radioligand, [³H]methoxy-PEPy (a potent MPEP analog).

-

50 µL of the membrane preparation (approximately 40 µg of protein).

-

-

For determining non-specific binding, a saturating concentration of unlabeled MPEP (e.g., 10 µM) is used instead of the test compound.

-

The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

-

Filtration and Counting:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

The filters are dried, and scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]methoxy-PEPy (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

Objective: To determine the functional potency (IC50) of this compound by measuring its ability to inhibit glutamate-induced intracellular calcium mobilization.

Methodology:

-

Cell Culture and Plating:

-

HEK293 cells stably expressing rat mGluR5 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.

-

Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

-

-

Dye Loading:

-

The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid, pH 7.4) for 45-60 minutes at 37°C in a 5% CO₂ incubator.

-

-

Assay Procedure:

-

The dye-containing solution is removed, and the cells are washed with assay buffer.

-

10 µL of assay buffer containing various concentrations of this compound is added to the wells, and the plate is incubated for 10-20 minutes at room temperature.

-

The plate is placed in a fluorescence imaging plate reader (e.g., FLIPR or FlexStation).

-

A baseline fluorescence reading is taken for 10-20 seconds.

-

10 µL of a glutamate solution at a concentration that elicits an 80% maximal response (EC80) is added to the wells.

-

The change in fluorescence, indicative of intracellular calcium concentration, is monitored for 2-3 minutes.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each well.

-

The data are normalized to the response in the absence of the antagonist (100%) and the response in the absence of glutamate (0%).

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

This guide provides a foundational understanding of the mechanism of action of this compound on mGluR5, supported by quantitative data and detailed experimental protocols. The provided visualizations aim to clarify the complex signaling pathways and experimental procedures involved in the study of this important allosteric modulator.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Negative Allosteric Modulation of mGluR5 Partially Corrects Pathophysiology in a Mouse Model of Rett Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Group I Metabotropic Glutamate Receptor Signaling via Gαq/Gα11 Secures the Induction of Long-Term Potentiation in the Hippocampal Area CA1 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Binding Affinity of VU0029251 to mGluR5

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the binding affinity of the metabotropic glutamate receptor 5 (mGluR5) partial antagonist, VU0029251. It includes quantitative binding data, comprehensive experimental methodologies, and visual representations of key biological and experimental processes.

Quantitative Binding Affinity Data

The binding affinity of this compound for the metabotropic glutamate receptor 5 (mGluR5) has been characterized through radioligand binding and functional assays. This compound acts as a partial antagonist at rat mGluR5. The key quantitative metrics are summarized in the table below.

| Parameter | Value (µM) | Assay Type | Cell Line | Receptor Species | Reference |

| Ki | 1.07 | Competition Radioligand Binding | HEK293 | Rat | [1] |

| IC50 | 1.7 | Calcium Mobilization | HEK293 | Rat | [1] |

Experimental Protocols

Competition Radioligand Binding Assay for Ki Determination

This protocol outlines the methodology used to determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from mGluR5.

Objective: To determine the binding affinity (Ki) of this compound for the MPEP binding site on mGluR5.

Materials:

-

Membrane Preparation: HEK293 cells stably expressing rat mGluR5.

-

Radioligand: [3H]methoxyPEPy, a potent and selective allosteric antagonist for mGluR5.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well deep-well plates, filter plates.

Methodology:

-

Membrane Preparation:

-

HEK293 cells expressing rat mGluR5 are harvested and homogenized in ice-cold assay buffer.

-

The homogenate is centrifuged, and the resulting pellet is washed and re-suspended in fresh assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

Varying concentrations of the test compound, this compound, are prepared in assay buffer.

-

In a 96-deep-well plate, 100 µL of each this compound concentration is added.

-

A fixed concentration of [3H]methoxyPEPy (2 nM) is used.

-

40 µg of the prepared cell membranes are added to each well.

-

The plate is incubated to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through filter plates, separating bound from free radioligand.

-

The filters are washed with ice-cold assay buffer to remove non-specific binding.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of [3H]methoxyPEPy (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

-

Note: It was observed that this compound only partially displaces [3H]methoxyPEPy binding, reaching a maximum of approximately 50% displacement, which is characteristic of its partial antagonist nature at this allosteric site[1].

Intracellular Calcium Mobilization Assay for IC50 Determination

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by glutamate in cells expressing mGluR5.

Objective: To determine the functional potency (IC50) of this compound as an antagonist of mGluR5.

Materials:

-

Cell Line: HEK293 cells stably expressing rat mGluR5.

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

-

Agonist: L-Glutamate.

-

Antagonist: this compound.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Instrumentation: Fluorescence plate reader (e.g., FlexStation).

Methodology:

-

Cell Culture and Plating:

-

HEK293 cells expressing rat mGluR5 are cultured in appropriate growth medium.

-

Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere and grow to a confluent monolayer.

-

-

Dye Loading:

-

The growth medium is removed, and the cells are incubated with a solution of the calcium indicator dye in assay buffer in the dark at 37°C for a specified time (e.g., 1 hour).

-

After incubation, the cells are washed with assay buffer to remove any extracellular dye.

-

-

Assay Procedure:

-

A baseline fluorescence reading is taken using the fluorescence plate reader.

-

Cells are pre-incubated with varying concentrations of this compound for a defined period.

-

The plate is then transferred to the fluorescence plate reader.

-

A sub-maximal concentration of glutamate (e.g., EC20 or EC50) is added to the wells to stimulate the mGluR5 receptors.

-

The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.

-

-

Data Analysis:

-

The peak fluorescence response is determined for each concentration of this compound.

-

The data are normalized to the response observed with glutamate alone (0% inhibition) and a baseline control (100% inhibition).

-

The IC50 value, which is the concentration of this compound that causes a 50% inhibition of the glutamate-induced calcium response, is calculated by fitting the concentration-response curve with a sigmoidal dose-response equation.

-

Mandatory Visualizations

Signaling Pathway of mGluR5

The following diagram illustrates the canonical signaling cascade initiated by the activation of mGluR5.

Caption: Canonical Gq-coupled signaling pathway of mGluR5.

Experimental Workflow for Binding Affinity Determination

The diagram below outlines the logical flow of the experimental procedures used to determine the binding affinity of this compound.

Caption: Workflow for determining Ki and IC50 of this compound.

References

VU0029251: A Technical Guide to its Function as a Negative Allosteric Modulator of mGluR5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VU0029251, a significant chemical probe used in the study of the metabotropic glutamate receptor 5 (mGluR5). This compound functions as a partial negative allosteric modulator (NAM) of mGluR5, offering a valuable tool for investigating the physiological and pathological roles of this receptor. This document outlines its pharmacological properties, the experimental protocols for its characterization, and the signaling pathways it modulates.

Core Concepts: mGluR5 and Negative Allosteric Modulation

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system. It plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, including anxiety, depression, and Fragile X syndrome.

Negative allosteric modulators (NAMs) are ligands that bind to an allosteric site on the receptor, a location distinct from the orthosteric site where the endogenous ligand (glutamate) binds. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of the orthosteric ligand, thereby decreasing the receptor's signaling activity. This compound is notable as it represents a structural class of mGluR5 partial NAMs that are not based on the widely studied MPEP (2-methyl-6-(phenylethynyl)pyridine) scaffold.[1]

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological data for this compound, providing a quantitative measure of its potency and affinity for the mGluR5 receptor.

| Parameter | Value | Species/Cell Line | Assay | Reference |

| Ki | 1.07 µM | Rat mGluR5 expressed in HEK293 cells | [3H]methoxy-PEPy Radioligand Binding Assay | [2] |

| IC50 | 1.7 µM | Rat mGluR5 expressed in HEK293 cells | Glutamate-Induced Calcium Mobilization Assay | [2] |

Signaling Pathways Modulated by this compound

Activation of mGluR5 by glutamate initiates a canonical Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Downstream of this, the extracellular signal-regulated kinase (ERK) pathway can also be engaged. This compound, as a negative allosteric modulator, dampens this entire signaling cascade in the presence of glutamate.

The following diagram illustrates the mechanism of negative allosteric modulation by this compound.

References

Pharmacological Profile of VU0029251: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0029251 is a notable pharmacological tool compound used in the study of the metabotropic glutamate receptor 5 (mGluR5). It is characterized as a partial antagonist/negative allosteric modulator (NAM) of mGluR5, offering a nuanced approach to modulating receptor activity compared to full antagonists. This document provides a comprehensive overview of the pharmacological properties of this compound, including its in vitro activity, experimental methodologies, and the signaling pathways it influences.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound, providing a clear comparison of its potency and efficacy at the mGluR5 receptor.

| Parameter | Value | Species | Assay System | Reference |

| Ki | 1.07 µM | Rat | [3H]MPEP Competition Binding Assay | [1] |

| IC50 | 1.7 µM | Rat | Glutamate-Induced Calcium Mobilization | [1] |

Table 1: In Vitro Affinity and Potency of this compound at mGluR5. This table presents the binding affinity (Ki) and functional inhibitory concentration (IC50) of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Radioligand Binding Assay for mGluR5

This protocol details the method used to determine the binding affinity (Ki) of this compound for the mGluR5 receptor.

Objective: To measure the competitive binding of this compound against a known radiolabeled mGluR5 antagonist.

Materials:

-

HEK293 cells stably expressing rat mGluR5

-

[3H]MPEP (a potent and selective mGluR5 antagonist radioligand)

-

This compound

-

Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-rat mGluR5 cells to confluency.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in fresh binding buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add the following in triplicate:

-

50 µL of various concentrations of this compound (or vehicle for total binding, or a saturating concentration of a non-radiolabeled antagonist for non-specific binding).

-

50 µL of [3H]MPEP (final concentration ~2 nM).

-

100 µL of the prepared cell membranes (typically 20-40 µg of protein).

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials.

-

Add 5 mL of scintillation fluid to each vial.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value of this compound by fitting the competition binding data to the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This protocol outlines the procedure for assessing the functional antagonism of this compound on glutamate-induced calcium mobilization in cells expressing mGluR5.

Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by glutamate.

Materials:

-

HEK293 cells stably expressing rat mGluR5

-

Glutamate

-

This compound

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Fluo-4 AM (calcium-sensitive fluorescent dye)

-

Pluronic F-127

-

Probenecid

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader (e.g., FLIPR or FlexStation)

Procedure:

-

Cell Plating:

-

Seed HEK293-rat mGluR5 cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well.

-

Culture the cells overnight to allow for attachment.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.

-

Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

-

Compound Incubation:

-

Wash the cells twice with assay buffer.

-

Add 100 µL of assay buffer containing various concentrations of this compound to the respective wells.

-

Incubate for 10-20 minutes at room temperature.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add a solution of glutamate (to achieve a final EC80 concentration) to each well.

-

Immediately begin recording the fluorescence intensity over time (e.g., for 90-120 seconds).

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response in the absence of the antagonist.

-

Plot the normalized response against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mGluR5 signaling pathway and the experimental workflow for the calcium mobilization assay.

Caption: mGluR5 signaling cascade and the inhibitory action of this compound.

Caption: Experimental workflow for the calcium mobilization assay.

Conclusion

This compound serves as a valuable pharmacological probe for investigating the physiological and pathological roles of mGluR5. Its characterization as a partial antagonist allows for a more subtle modulation of receptor function than complete blockade. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug discovery, enabling further exploration of the therapeutic potential of targeting mGluR5.

References

In Vitro Characterization of VU0029251: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0029251 is a notable small molecule compound identified as a partial antagonist and negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This receptor is a key player in glutamatergic signaling in the central nervous system and is a target for therapeutic intervention in a variety of neurological and psychiatric disorders. The partial antagonist nature of this compound suggests a potential for a more nuanced modulation of mGluR5 activity compared to full antagonists, which may offer a favorable therapeutic window. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional potency, and the experimental protocols used for its evaluation.

Core Pharmacological Data

The in vitro pharmacological profile of this compound is primarily defined by its interaction with the mGluR5 receptor. Key quantitative data are summarized in the table below.

| Parameter | Value | Assay System |

| Binding Affinity (Ki) | 1.07 µM | Radioligand binding assay using [3H]methoxyPEPy on membranes from HEK293 cells expressing rat mGluR5.[1] |

| Functional Potency (IC50) | 1.7 µM | Glutamate-induced calcium mobilization assay in HEK293 cells expressing rat mGluR5.[1] |

| Maximal Inhibition | ~50% | Glutamate-induced calcium mobilization assay, indicating partial antagonism.[1] |

Mechanism of Action: Partial Antagonist and Negative Allosteric Modulator

This compound acts as a negative allosteric modulator of mGluR5, meaning it binds to a site on the receptor distinct from the glutamate binding site.[2] This binding event reduces the receptor's response to glutamate. Importantly, this compound is a partial antagonist, which means that even at saturating concentrations, it only partially inhibits the maximal response that can be elicited by the endogenous agonist, glutamate.[1] This property distinguishes it from full antagonists that can completely block the receptor's function.

The partial antagonism of this compound is evident from the maximal inhibition of approximately 50% observed in functional assays.[1] This characteristic may be advantageous in therapeutic applications, as it allows for a "dampening" of excessive mGluR5 signaling without causing a complete shutdown of its physiological functions.

Signaling Pathway

The following diagram illustrates the signaling pathway of mGluR5 and the modulatory effect of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the mGluR5 receptor.

Objective: To measure the displacement of a radiolabeled ligand from the mGluR5 receptor by this compound.

Workflow Diagram:

Materials:

-

Cell Membranes: Prepared from HEK293 cells stably expressing rat mGluR5.

-

Radioligand: [3H]methoxyPEPy, a selective mGluR5 antagonist.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Plates: 96-well glass fiber filter plates.

-

Scintillation Cocktail.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing rat mGluR5 to confluency.

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, a fixed concentration of [3H]methoxyPEPy (typically at its Kd), and varying concentrations of this compound.

-

Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled mGluR5 antagonist like MPEP).

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of this compound.

-

Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay is used to determine the potency (IC50) and efficacy (maximal inhibition) of this compound in inhibiting glutamate-induced cellular responses.

Objective: To measure the effect of this compound on the increase in intracellular calcium concentration induced by glutamate in cells expressing mGluR5.

Workflow Diagram:

References

Unveiling the Off-Target Profile of VU0029251: A Technical Guide

For Immediate Release

CHAPEL HILL, N.C. – While the compound VU0029251 is recognized primarily for its role as a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), a thorough examination of its broader pharmacological profile is crucial for a comprehensive understanding of its therapeutic potential and possible side effects. This technical guide provides an in-depth analysis of the known cellular targets of this compound beyond mGluR5, presenting available quantitative data, detailed experimental methodologies, and associated signaling pathways. This information is intended for researchers, scientists, and drug development professionals engaged in the study of mGluR5 modulators and related neurological pathways.

Summary of Off-Target Binding Profile

Data obtained from the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) reveals that this compound exhibits a relatively clean off-target profile at the concentrations tested. The compound was screened against a panel of over 400 central nervous system receptors, transporters, and ion channels. The primary screening at a concentration of 10 µM did not reveal significant inhibition (greater than 50%) at the vast majority of these targets.

However, one notable off-target interaction was identified with the Sigma 2 receptor . The following table summarizes the available quantitative binding affinity data.

| Target | Ligand | Kᵢ (nM) | Assay Species | Source |

| mGluR5 | This compound | 1070 | Rat | [1] |

| Sigma 2 Receptor | This compound | 8900 | Human | NIMH PDSP |

Table 1: Quantitative Binding Affinity of this compound at mGluR5 and Sigma 2 Receptor. Kᵢ represents the inhibitory constant.

Detailed Experimental Protocols

The off-target screening of this compound was conducted as part of the NIMH PDSP, which employs standardized radioligand binding assays to determine the binding affinity of compounds for a wide array of molecular targets.

Radioligand Binding Assay (NIMH PDSP)

Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of CNS targets.

Methodology:

-

Compound Preparation: this compound was dissolved in an appropriate solvent (typically DMSO) to create a stock solution. Serial dilutions were then prepared to achieve a range of concentrations for testing.

-

Membrane Preparation: Crude membrane fractions were prepared from cells heterologously expressing the specific human or rodent receptor of interest, or from rodent brain tissue for endogenous receptors.

-

Assay Setup: The assay was performed in a 96-well plate format. Each well contained the prepared cell membranes, a specific radioligand for the target receptor at a concentration typically near its Kd, and the test compound (this compound) at various concentrations.

-

Incubation: The reaction mixture was incubated to allow for competitive binding between this compound and the radioligand to reach equilibrium. Incubation times and temperatures were target-specific.

-

Separation of Bound and Free Ligand: Following incubation, the mixture was rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Detection: The amount of radioactivity trapped on the filters, corresponding to the amount of bound radioligand, was quantified using a scintillation counter.

-

Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) was determined by non-linear regression analysis of the competition binding data. The Kᵢ value was then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways of Off-Target Interaction

Sigma 2 Receptor

The Sigma 2 receptor is a non-opioid receptor whose endogenous ligand and precise signaling mechanisms are still under investigation. It is known to be involved in various cellular processes, including cell proliferation, apoptosis, and cellular stress responses. The functional consequences of this compound binding to the Sigma 2 receptor have not been explicitly studied. However, ligands that bind to the Sigma 2 receptor can modulate intracellular calcium levels and influence lipid metabolism and trafficking. Given that this compound has a Kᵢ of 8900 nM for the Sigma 2 receptor, significant engagement of this target would likely only occur at high concentrations of the compound.

Conclusion

The available data indicates that this compound is a selective mGluR5 negative allosteric modulator with limited off-target activity at a wide range of CNS targets. The primary identified off-target is the Sigma 2 receptor, for which this compound displays micromolar affinity. Researchers utilizing this compound should be aware of this potential interaction, particularly when employing high concentrations of the compound in their experimental models. Further functional studies are warranted to elucidate the physiological consequences of this compound's activity at the Sigma 2 receptor. This guide serves as a foundational resource for the informed use of this compound in neuroscience research and drug development.

References

Discovery and Synthesis of VU0029251: A Technical Guide to a Novel mGluR5 Partial Antagonist

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of VU0029251, a novel partial antagonist of the metabotropic glutamate receptor 5 (mGluR5). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of mGluR5 and the development of new chemical entities targeting this receptor.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Its involvement in various neurological and psychiatric disorders has made it an attractive target for therapeutic intervention. This compound has been identified as a partial antagonist of mGluR5, offering a potential tool for the nuanced modulation of glutamatergic signaling.

Discovery of this compound

This compound was discovered through a high-throughput screening campaign aimed at identifying novel allosteric modulators of mGluR5. The discovery was first reported by Rodriguez et al. in their 2010 publication in Molecular Pharmacology. The screening effort sought to identify compounds that could modulate mGluR5 activity, leading to the identification of several chemical scaffolds with diverse pharmacological profiles, including positive and negative allosteric modulators.

Chemical Synthesis of this compound

This compound, with the chemical name N-(4-chlorophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea, is synthesized through a straightforward and efficient protocol. The general synthesis involves the reaction of an appropriately substituted amine with an isocyanate.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved by the reaction of 4-phenyl-1,3-thiazol-2-amine with 4-chlorophenyl isocyanate.

Materials:

-

4-phenyl-1,3-thiazol-2-amine

-

4-chlorophenyl isocyanate

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a clean, dry reaction vessel, dissolve 4-phenyl-1,3-thiazol-2-amine (1 equivalent) in the anhydrous solvent under an inert atmosphere.

-

To this solution, add 4-chlorophenyl isocyanate (1 equivalent) dropwise at room temperature with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for a period of 2-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the product, this compound, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

-

Dry the purified product under vacuum to yield N-(4-chlorophenyl)-N'-(4-phenyl-1,3-thiazol-2-yl)urea (this compound).

Quantitative Data

The pharmacological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Assay Type | Species | Cell Line |

| Ki | 1.07 µM | Radioligand Binding | Rat | HEK293 |

| IC50 | 1.7 µM | Calcium Mobilization | Rat | HEK293 |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the pharmacological activity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound to the mGluR5 receptor.

Materials:

-

HEK293 cells stably expressing rat mGluR5

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

-

Assay buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4)

-

Radioligand: [3H]methoxyPEPy (a known mGluR5 allosteric antagonist)

-

Unlabeled ligand for non-specific binding (e.g., MPEP)

-

This compound

-

96-well plates

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare membranes from HEK293 cells expressing rat mGluR5.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

100 µL of this compound at various concentrations (or assay buffer for total binding, or a high concentration of unlabeled MPEP for non-specific binding).

-

300 µL of the prepared cell membranes (40 µ g/well ) diluted in assay buffer.

-

A fixed concentration of [3H]methoxyPEPy.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate the Ki value from the IC50 value determined from the competition binding curve.

Calcium Mobilization Assay

This functional assay is used to determine the inhibitory potency (IC50) of this compound on glutamate-induced intracellular calcium mobilization.

Materials:

-

HEK293 cells stably expressing rat mGluR5

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Glutamate

-

This compound

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Plate HEK293-rat mGluR5 cells in 96-well plates and grow to confluency.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined period.

-

Glutamate Stimulation: Using the plate reader's injector, add a sub-maximal concentration (EC20 or EC80) of glutamate to stimulate the cells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of the glutamate-induced calcium response against the concentration of this compound.

Signaling Pathways and Workflows

mGluR5 Signaling Pathway

This compound acts as a partial antagonist at the mGluR5 receptor. The canonical signaling pathway for mGluR5 involves its coupling to the Gq/G11 G-protein.

Caption: Canonical mGluR5 signaling pathway and the point of intervention for this compound.

Experimental Workflow: In Vitro Characterization

The following diagram illustrates the general workflow for the in vitro characterization of this compound.

Caption: General experimental workflow for the synthesis and in vitro characterization of this compound.

The Role of VU0029251 in the Investigation of Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. The metabotropic glutamate receptor 5 (mGluR5) has emerged as a critical regulator of synaptic plasticity. This technical guide provides an in-depth overview of VU0029251, a partial antagonist of mGluR5, as a tool for studying synaptic plasticity. We will detail its pharmacological properties, the signaling pathways it modulates, and provide representative experimental protocols for its application in synaptic plasticity research.

Introduction to this compound

This compound is a selective pharmacological tool used to investigate the function of the metabotropic glutamate receptor 5 (mGluR5). As a partial antagonist, it binds to the receptor and prevents its full activation by endogenous ligands like glutamate. This modulation of mGluR5 activity allows researchers to dissect the specific roles of this receptor in various physiological processes, including synaptic plasticity.

Quantitative Data for this compound

The following table summarizes the key pharmacological parameters of this compound, providing a quantitative basis for its use in experimental settings.

| Parameter | Value | Cell Line/System | Description |

| Ki | 1.07 µM | - | Inhibition constant, indicating the binding affinity of this compound to the mGluR5 receptor. |

| IC50 | 1.7 µM | HEK293 cells expressing rat mGluR5 | Half-maximal inhibitory concentration for the inhibition of glutamate-induced calcium mobilization. |

The mGluR5 Signaling Pathway in Synaptic Plasticity

This compound exerts its effects by modulating the mGluR5 signaling cascade. The activation of mGluR5, a Gq-coupled receptor, initiates a series of intracellular events that are pivotal for the induction and modulation of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).

Figure 1: mGluR5 signaling pathway and the point of intervention for this compound.

Experimental Protocols

Calcium Mobilization Assay

This protocol describes how to measure the inhibitory effect of this compound on glutamate-induced intracellular calcium mobilization in cells expressing mGluR5.

Figure 2: Workflow for a calcium mobilization assay to determine this compound IC50.

Detailed Methodology:

-

Cell Preparation:

-

Culture HEK293 cells stably expressing rat mGluR5 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Plate the cells at a density of 50,000 cells/well in a 96-well black-walled, clear-bottom plate and incubate for 24 hours.

-

-

Dye Loading:

-

Prepare a loading buffer containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in Hanks' Balanced Salt Solution (HBSS).

-

Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Application:

-

Wash the cells twice with HBSS.

-

Add 100 µL of HBSS containing various concentrations of this compound (e.g., from 1 nM to 100 µM) to the respective wells.

-

Incubate for 20 minutes at room temperature.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Add 20 µL of a glutamate solution (to achieve a final concentration of 10 µM) to each well.

-

Immediately begin recording the fluorescence intensity every second for at least 120 seconds.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the vehicle control (0 µM this compound).

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Electrophysiological Recording of Long-Term Potentiation (LTP)

This representative protocol outlines how to investigate the effect of this compound on LTP at Schaffer collateral-CA1 synapses in hippocampal slices, a classic model of synaptic plasticity.

Figure 3: Experimental workflow for investigating the effect of this compound on LTP.

Detailed Methodology:

-

Slice Preparation:

-

Anesthetize and decapitate a young adult rat or mouse.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF).

-

Cut 300-400 µm thick transverse hippocampal slices using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

-

Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at 0.05 Hz.

-

-

Pharmacological Manipulation:

-

After establishing a stable baseline, switch to aCSF containing this compound (e.g., 10 µM) and perfuse for at least 20 minutes before LTP induction. A parallel control experiment should be performed with vehicle-containing aCSF.

-

-

LTP Induction and Post-Induction Recording:

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).

-

Continue recording fEPSPs at 0.05 Hz for at least 60 minutes after HFS to monitor the potentiation.

-

-

Data Analysis:

-

Measure the slope of the fEPSPs.

-

Normalize the fEPSP slopes to the average baseline slope.

-

Compare the average potentiation during the last 10 minutes of recording between the control and this compound-treated groups. Statistical significance can be determined using a t-test or ANOVA.

-

Conclusion

This compound serves as a valuable pharmacological tool for elucidating the role of mGluR5 in synaptic plasticity. Its antagonist properties allow for the specific inhibition of the mGluR5 signaling pathway, enabling researchers to probe the contributions of this receptor to the molecular mechanisms of learning and memory. The provided protocols offer a starting point for the design of experiments aimed at further characterizing the function of mGluR5 in the central nervous system. As research in this area continues, a deeper understanding of the therapeutic potential of targeting mGluR5 for neurological and psychiatric disorders is anticipated.

The Role of VU0029251 in Neuroinflammation Research: A Technical Guide

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological and psychiatric disorders. The metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor, has emerged as a key modulator of inflammatory processes within the central nervous system (CNS). VU0029251, a selective negative allosteric modulator (NAM) of mGluR5, offers a valuable pharmacological tool to investigate the intricate role of this receptor in neuroinflammatory cascades. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in neuroinflammation research for researchers, scientists, and drug development professionals.

Core Concepts: mGluR5 and Neuroinflammation

mGluR5 is predominantly expressed on postsynaptic neurons and glial cells, including astrocytes and microglia. Its activation by glutamate triggers intracellular signaling cascades that can influence neuronal excitability and synaptic plasticity. In the context of neuroinflammation, mGluR5 activation on microglia and astrocytes can modulate their reactivity and the subsequent release of inflammatory mediators. Chronic activation of these glial cells is a hallmark of many neurodegenerative diseases.

This compound: A Negative Allosteric Modulator of mGluR5

This compound acts as a negative allosteric modulator, binding to a site on the mGluR5 receptor distinct from the glutamate binding site. This binding reduces the receptor's response to glutamate, thereby dampening its downstream signaling. This targeted modulation allows for a more subtle control of receptor activity compared to direct antagonists.

Quantitative Data on this compound

The following table summarizes the key pharmacological data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| Ki | 1.07 μM | HEK293 cells expressing rat mGluR5 | [1] |

| IC50 (Glutamate-induced Ca2+ mobilization) | 1.7 μM | HEK293 cells expressing rat mGluR5 | [1] |

Note: Further quantitative data on the specific effects of this compound on neuroinflammatory markers such as cytokine release from microglia and astrocytes are still emerging. The following table provides a template for such data, which would be critical for a comprehensive understanding of its anti-inflammatory potential.

| Assay | Cell Type | Stimulus | Measured Marker | IC50 of this compound |

| Cytokine Release | Primary Microglia | LPS | TNF-α | To be determined |

| Cytokine Release | Primary Microglia | LPS | IL-6 | To be determined |

| Nitric Oxide Production | BV-2 Microglia | LPS | Nitrite | To be determined |

| NF-κB Activation | Primary Astrocytes | TNF-α | p65 Nuclear Translocation | To be determined |

Signaling Pathways Modulated by this compound in Neuroinflammation

The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways in glial cells. As a negative allosteric modulator of mGluR5, this compound is expected to attenuate the signaling cascades initiated by glutamate binding to this receptor.

In Microglia:

Activation of mGluR5 in microglia can lead to the activation of the Gαq-protein pathway, resulting in the activation of phospholipase C (PLC) and protein kinase C (PKC).[2] This can, in turn, influence the production of pro-inflammatory mediators. By inhibiting mGluR5, this compound is hypothesized to suppress these downstream events, leading to a reduction in microglial activation and the release of cytotoxic factors. A key pathway implicated in microglial activation is the nuclear factor-kappa B (NF-κB) pathway. Inhibition of mGluR5 may lead to the downregulation of NF-κB activation, a central regulator of inflammatory gene expression.

In Astrocytes:

Similar to microglia, mGluR5 in astrocytes is coupled to the Gαq/PLCβ/IP3 pathway, leading to an increase in intracellular calcium upon activation.[3] This calcium signaling can modulate the release of various factors, including pro-inflammatory cytokines like IL-6 and IL-8. Blockade of mGluR5 with a NAM has been shown to decrease the secretion of these cytokines following stimulation with TNF-α.[3] Therefore, this compound is expected to exert anti-inflammatory effects in astrocytes by dampening this calcium-dependent signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in neuroinflammation research. Below are key experimental protocols.

In Vitro Neuroinflammation Model Using Primary Microglia

This protocol describes how to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated primary microglia.

1. Isolation and Culture of Primary Microglia:

-

Isolate microglia from the cerebral cortices of neonatal (P0-P2) rodent pups (e.g., Sprague-Dawley rats or C57BL/6 mice).

-

Culture mixed glial cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

-

After 10-14 days, isolate microglia by shaking the flasks on an orbital shaker.

-

Plate purified microglia at a density of 2 x 105 cells/well in 24-well plates.

2. Treatment with this compound and LPS:

-

Pre-treat microglial cultures with various concentrations of this compound (e.g., 0.1, 1, 10, 100 μM) for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for a specified duration (e.g., 24 hours for cytokine analysis).

3. Measurement of Inflammatory Markers:

-

Cytokine Quantification: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

Nitric Oxide Assay: Measure the accumulation of nitrite in the supernatant as an indicator of nitric oxide production using the Griess reagent.

-

Western Blot for iNOS: Lyse the cells and perform Western blot analysis to determine the expression levels of inducible nitric oxide synthase (iNOS).

In Vivo Model of LPS-Induced Neuroinflammation

This protocol outlines the use of this compound in a mouse model of systemic inflammation-induced neuroinflammation.

1. Animal Model:

-

Use adult male C57BL/6 mice (8-10 weeks old).

-

House animals under standard laboratory conditions with ad libitum access to food and water.

2. Administration of this compound and LPS:

-

Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, 10 mg/kg) or an equivalent volume of vehicle.

-

One hour after this compound administration, induce systemic inflammation by i.p. injection of LPS (e.g., 1 mg/kg).

3. Tissue Collection and Analysis:

-

At a specified time point post-LPS injection (e.g., 4 or 24 hours), euthanize the mice and perfuse with ice-cold saline.

-

Collect brain tissue (e.g., hippocampus and cortex) and blood samples.

-

For cytokine analysis, homogenize brain tissue and measure TNF-α and IL-6 levels using ELISA.

-

For immunohistochemistry, fix the brain in 4% paraformaldehyde, cryoprotect, and section. Stain for microglial activation markers (e.g., Iba1) and astrocytic markers (e.g., GFAP).

Conclusion

This compound represents a potent and selective tool for dissecting the role of mGluR5 in neuroinflammatory processes. Its ability to negatively modulate mGluR5 signaling in both microglia and astrocytes provides a valuable mechanism for investigating the therapeutic potential of targeting this receptor in a variety of neurological disorders characterized by a prominent neuroinflammatory component. The experimental protocols outlined in this guide offer a framework for researchers to explore the anti-inflammatory properties of this compound and other mGluR5 modulators, paving the way for the development of novel therapeutic strategies. Further research is warranted to fully elucidate the quantitative impact of this compound on a broad range of neuroinflammatory markers and to validate its efficacy in preclinical models of disease.

References

- 1. Novel mGluR5 Positive Allosteric Modulator Improves Functional Recovery, Attenuates Neurodegeneration, and Alters Microglial Polarization after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MGLUR5 ACTIVATION INHIBITS MICROGLIAL ASSOCIATED INFLAMMATION AND NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: VU0029251 for In Vitro Calcium Mobilization Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are significant targets for drug discovery. The metabotropic glutamate receptor 5 (mGluR5), a member of the Class C GPCR family, is coupled to the Gq G-protein. Activation of mGluR5 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes, providing a robust method for screening receptor modulators.

VU0029251 is a known partial antagonist/negative allosteric modulator of mGluR5. This document provides a detailed protocol for an in vitro calcium mobilization assay to characterize the inhibitory activity of this compound on mGluR5 activation.

Signaling Pathway

The activation of Gq-coupled receptors like mGluR5 initiates a well-defined signaling cascade leading to intracellular calcium release.

Experimental Workflow

The following diagram outlines the major steps in the in vitro calcium mobilization assay for assessing this compound activity.

Data Presentation

The inhibitory effect of this compound on glutamate-induced calcium mobilization is concentration-dependent. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of the antagonist.

| This compound Concentration (µM) | % Inhibition of Glutamate Response (Mean ± SD) |

| 0.01 | 2.5 ± 1.1 |

| 0.1 | 10.2 ± 2.5 |

| 0.3 | 25.8 ± 3.2 |

| 1.0 | 48.5 ± 4.1 |

| 3.0 | 75.3 ± 3.8 |

| 10.0 | 95.1 ± 2.3 |

| 30.0 | 98.9 ± 1.5 |

| IC50 (µM) | ~1.7 |

Note: The data presented in this table is representative and serves to illustrate the expected outcome of the experiment. Actual results may vary.

Experimental Protocols

This protocol is designed for a 384-well plate format and can be adapted for other formats.

Materials and Reagents

-

Cell Line: HEK293 cells stably expressing rat mGluR5.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain receptor expression.

-

Assay Plates: Black-walled, clear-bottom, poly-D-lysine-coated 384-well plates.

-

Calcium-Sensitive Dye: Fluo-4 AM (or equivalent).

-

Probenecid: Anion transport inhibitor to prevent dye leakage.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: L-Glutamate.

-

Antagonist: this compound.

-

Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic reading and liquid handling.

Protocol

-

Cell Plating:

-

Harvest and resuspend HEK293-mGluR5 cells in culture medium.

-

Seed the cells into black-walled, clear-bottom 384-well plates at a density of 20,000 cells/well in 20 µL of culture medium.

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

-

-

Dye Loading:

-

Prepare the Fluo-4 AM loading buffer. For each plate, mix the appropriate volume of Fluo-4 AM stock solution and probenecid stock solution into the assay buffer. A typical final concentration is 1-5 µM for Fluo-4 AM and 2.5 mM for probenecid.

-

Add 20 µL of the loading buffer to each well of the cell plate.

-

Incubate the plate for 1 hour at 37°C with 5% CO2.

-

-

Compound Preparation and Addition (Antagonist):

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations. It is recommended to prepare these at a 4X final concentration.

-

Add 10 µL of the diluted this compound solutions to the respective wells of the cell plate. Include vehicle control wells (DMSO in assay buffer).

-

Incubate the plate for 15-30 minutes at room temperature.

-

-

Agonist Addition and Fluorescence Reading:

-

Prepare a solution of L-Glutamate in assay buffer at a concentration that elicits a submaximal (EC80) response. This concentration should be predetermined from an agonist concentration-response curve. The agonist solution should be prepared at a 4X final concentration.

-

Place the cell plate into the FLIPR instrument.

-

Initiate the kinetic read. Establish a stable baseline fluorescence for 10-20 seconds.

-

The instrument's liquid handler should then add 10 µL of the glutamate solution to each well.

-

Continue to record the fluorescence signal for at least 60-120 seconds.

-

-

Data Analysis:

-

The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Normalize the data. The response in the vehicle control wells (glutamate stimulation without antagonist) is set to 100% activation (0% inhibition). The response in wells with a saturating concentration of a known potent mGluR5 antagonist or without glutamate stimulation can be used as 0% activation (100% inhibition).

-

Calculate the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

-

Disclaimer: This protocol is intended as a guideline. Optimal conditions, such as cell density, dye concentration, and incubation times, may vary depending on the specific cell line and experimental setup and should be independently optimized.

Application Notes and Protocols for VU0029251 in Primary Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0029251 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a PAM, this compound does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. This modulation of mGluR5 activity has significant implications for neuronal function, as these receptors are critically involved in synaptic plasticity, learning, and memory. In primary neuronal cultures, this compound serves as a valuable tool to investigate the physiological roles of mGluR5 and to explore its therapeutic potential for neurological and psychiatric disorders.

These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, covering key experiments such as the assessment of neuronal viability, measurement of intracellular calcium signaling, and analysis of downstream signaling pathways.

Mechanism of Action: mGluR5 Signaling Pathway

This compound potentiates the activation of mGluR5, a Gq-protein coupled receptor. Upon glutamate binding, the enhanced receptor activation by this compound initiates a signaling cascade that primarily involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a multitude of downstream cellular responses, including the modulation of ion channels and the activation of transcription factors involved in synaptic plasticity.

Data Presentation

| Parameter | This compound | Reference Compound (CDPPB) | Agonist (DHPG) | Antagonist (MPEP) |

| Compound Type | mGluR5 PAM | mGluR5 PAM | mGluR5 Agonist | mGluR5 Antagonist |

| Typical Concentration Range | 100 nM - 10 µM | 100 nM - 1 µM | 10 µM - 100 µM | 1 µM - 10 µM |

| Incubation Time (Acute) | 15 - 60 minutes | 15 - 60 minutes | 5 - 30 minutes | 30 minutes (pre-incubation) |

| Incubation Time (Chronic) | 24 - 72 hours | 24 - 72 hours | Not typical | 24 - 48 hours |

| Primary Assay | Calcium Imaging, ERK1/2 Phosphorylation | Neuroprotection | Receptor Internalization | Blockade of agonist effects |

Experimental Protocols

Protocol 1: Preparation of Primary Neuronal Cultures

This protocol describes the general procedure for establishing primary cortical or hippocampal neuronal cultures from embryonic rodents.

Materials:

-

Timed-pregnant rodent (e.g., E18 rat or E16 mouse)

-

Dissection medium (e.g., Hibernate®-E)

-

Enzymatic dissociation solution (e.g., Papain or Trypsin)

-

Plating medium (e.g., Neurobasal® Medium with B-27® Supplement, Glutamax, and penicillin/streptomycin)

-

Poly-D-lysine or Poly-L-ornithine coated culture vessels

-

Standard cell culture incubator (37°C, 5% CO2)

Procedure:

-

Euthanize the pregnant rodent according to approved animal protocols.

-

Aseptically dissect the embryos and isolate the desired brain region (cortex or hippocampus) in ice-cold dissection medium.

-

Mince the tissue and incubate in the enzymatic dissociation solution at 37°C for 15-30 minutes.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons onto coated culture vessels at a desired density (e.g., 1.5 x 10^5 cells/cm²).

-

Incubate the cultures at 37°C in a 5% CO2 incubator.

-

Perform half-media changes every 2-3 days.

-

Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

Protocol 2: Assessment of Neuronal Viability (Neuroprotection Assay)

This protocol is designed to evaluate the neuroprotective effects of this compound against excitotoxicity.

Materials:

-

Mature primary neuronal cultures (DIV 10-14)

-

This compound stock solution (in DMSO)

-

Excitotoxic agent (e.g., Glutamate or NMDA)

-

Cell viability assay kit (e.g., LDH cytotoxicity assay or MTT assay)

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in pre-warmed culture medium. The final DMSO concentration should be below 0.1%.

-

Pre-treat the neuronal cultures with different concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) for 30-60 minutes. Include a vehicle control (DMSO).

-

Induce excitotoxicity by adding the chosen toxic agent (e.g., 50 µM Glutamate) to the cultures. Include a control group with no toxic agent.

-

Incubate the cultures for 24 hours.

-

Assess cell viability using the chosen assay kit according to the manufacturer's instructions. For an LDH assay, collect the culture supernatant. For an MTT assay, incubate the cells with the MTT reagent.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) group.

Protocol 3: Measurement of Intracellular Calcium Signaling

This protocol outlines the procedure for measuring changes in intracellular calcium concentration in response to this compound and glutamate co-application.

Materials:

-

Mature primary neuronal cultures (DIV 10-14) on glass-bottom dishes

-

Calcium indicator dye (e.g., Fluo-4 AM)

-

This compound stock solution

-

Glutamate stock solution

-

Imaging buffer (e.g., HBSS)

-

Fluorescence microscope with live-cell imaging capabilities

Procedure:

-

Load the neuronal cultures with the calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) in imaging buffer for 30-60 minutes at 37°C.

-

Wash the cells with imaging buffer to remove excess dye.

-

Acquire a baseline fluorescence recording for 1-2 minutes.

-

Apply this compound (e.g., 1 µM) to the cells and record the fluorescence for 5-10 minutes to observe any direct effects.

-

Apply a sub-maximal concentration of glutamate (e.g., 1-5 µM) in the continued presence of this compound and record the calcium response.

-

As a control, apply the same concentration of glutamate in the absence of this compound.

-

Analyze the fluorescence intensity changes over time to determine the effect of this compound on glutamate-evoked calcium signals.

Protocol 4: Analysis of Downstream Signaling (ERK1/2 Phosphorylation)

This protocol details the investigation of a key downstream signaling molecule, ERK1/2, following mGluR5 activation.

Materials:

-

Mature primary neuronal cultures (DIV 10-14)

-

This compound stock solution

-

Glutamate stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies against phospho-ERK1/2 and total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for Western blots

Procedure:

-

Treat neuronal cultures with this compound (e.g., 1 µM) and/or glutamate (e.g., 10 µM) for a short duration (e.g., 5-15 minutes). Include vehicle and untreated controls.

-

Immediately lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.

-

After washing, incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

-

Quantify the band intensities to determine the change in ERK1/2 phosphorylation.

Conclusion

This compound is a powerful tool for studying mGluR5 function in primary neuronal cultures. The protocols provided here offer a framework for investigating its effects on neuronal viability, intracellular signaling, and downstream pathways. Researchers should optimize concentrations and incubation times for their specific neuronal culture system and experimental goals. These studies will contribute to a better understanding of mGluR5-mediated processes in the central nervous system and may aid in the development of novel therapeutics.

Application Notes and Protocols for In Vivo Rodent Studies of M1 Muscarinic Acetylcholine Receptor Agonists

Disclaimer: Extensive searches for the compound "VU0029251" did not yield any specific information. It is highly likely that this is an incorrect or unpublished compound identifier. The following application notes and protocols are based on general knowledge and published data for other M1 muscarinic acetylcholine receptor agonists and positive allosteric modulators (PAMs) and are intended to serve as a template. Researchers should substitute the specific details for their compound of interest.

Introduction

M1 muscarinic acetylcholine receptors are critical in mediating cognitive functions, and their modulation is a key therapeutic strategy for neurological disorders such as Alzheimer's disease and schizophrenia. This document provides a general framework for conducting in vivo rodent studies to evaluate the dosage, safety, and efficacy of novel M1 receptor agonists. The protocols outlined below are representative and should be adapted based on the specific properties of the test compound.

Materials and Reagents

-

Test Compound: M1 Agonist (e.g., a substituted piperidine derivative)

-

Vehicle: Sterile saline, distilled water, or a specific formulation (e.g., 10% Tween 80 in sterile water). The choice of vehicle should be based on the solubility and stability of the test compound.

-

Animals: Male or female Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g). The choice of species and strain should be justified based on the study objectives.

-

Anesthetics: Isoflurane, ketamine/xylazine cocktail.

-

Dosing equipment: Oral gavage needles, syringes, etc.

-

Blood collection supplies: Capillary tubes, EDTA-coated tubes.

-